Phenytoin (sodium)

Description

An anticonvulsant that is used to treat a wide variety of seizures. It is also an anti-arrhythmic and a muscle relaxant. The mechanism of therapeutic action is not clear, although several cellular actions have been described including effects on ion channels, active transport, and general membrane stabilization. The mechanism of its muscle relaxant effect appears to involve a reduction in the sensitivity of muscle spindles to stretch. Phenytoin has been proposed for several other therapeutic uses, but its use has been limited by its many adverse effects and interactions with other drugs.

Structure

3D Structure of Parent

Properties

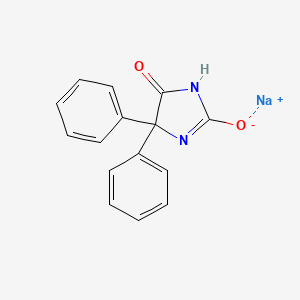

Molecular Formula |

C15H11N2NaO2 |

|---|---|

Molecular Weight |

274.25 g/mol |

IUPAC Name |

sodium;5-oxo-4,4-diphenyl-1H-imidazol-2-olate |

InChI |

InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1 |

InChI Key |

FJPYVLNWWICYDW-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Phenytoin Sodium on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenytoin (B1677684) sodium is a cornerstone antiepileptic drug that primarily exerts its therapeutic effect by modulating the function of voltage-gated sodium channels (VGSCs). Its mechanism is characterized by a highly state-dependent interaction, showing preferential binding to the inactivated state of the channel. This interaction stabilizes the inactivated conformation, thereby slowing the recovery of the channel to the resting state and reducing the ability of neurons to sustain high-frequency firing, a hallmark of seizure activity. This technical guide provides an in-depth analysis of this mechanism, presenting quantitative binding and kinetic data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular and logical pathways.

Core Mechanism of Action: State-Dependent Blockade

The principal mechanism of phenytoin is the voltage- and use-dependent blockade of VGSCs.[1][2][3] Unlike simple pore blockers, phenytoin's efficacy is critically dependent on the conformational state of the sodium channel.[4] Neuronal VGSCs cycle through three primary states:

-

Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed but available for activation.

-

Open (Activated) State: Upon membrane depolarization, the channel opens, allowing Na⁺ influx and action potential propagation.

-

Inactivated State: Following activation, the channel rapidly enters a non-conductive, inactivated state. It must return to the resting state to be available for a new activation cycle.

Phenytoin exhibits a significantly higher binding affinity for the inactivated state compared to the resting state—by some estimates, as much as 100-fold weaker in the closed state.[5] By binding to and stabilizing the inactivated channel conformation, phenytoin prolongs the channel's refractory period.[1][6] This action effectively filters out sustained, high-frequency neuronal discharges characteristic of seizures while preserving normal, lower-frequency neuronal signaling.[1] This state-dependent binding is the molecular basis for phenytoin's use-dependent and frequency-dependent effects.[2][3]

The molecular binding site for phenytoin has been identified within the inner pore of the channel, specifically involving amino acid residues in the S6 transmembrane helix of domain IV (IV-S6).[7][8]

Figure 1: Phenytoin's state-dependent binding to the voltage-gated sodium channel.

Quantitative Data: Binding Affinity and Channel Kinetics

The interaction of phenytoin with VGSCs has been quantified through various electrophysiological and binding studies. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters that describe the potency of this interaction. These values vary depending on the specific VGSC isoform, the experimental preparation, and the state of the channel being assayed.

Table 1: Phenytoin Binding Affinity and Potency

| Parameter | Value (µM) | Channel/Preparation | Experimental Condition | Reference |

| Kd (Inactivated) | ~7 | Rat Hippocampal Neurons | Multiple electrophysiology measurements | [9] |

| Kd (Inactivated) | 4 - 9 | Eukaryotic Channels (general) | Electrophysiology | [5] |

| IC50 (Tonic Block) | ~10 | General VGSCs | Electrophysiology | [10] |

| IC50 (Tonic Block) | 13 | Rat Brain Type IIA Na+ Channels | Holding potential: -62 mV | [4] |

| IC50 (Tonic Block) | 72.6 ± 22.5 | Rat Hippocampal CA1 Neurons | Holding potential: -80 mV | [6] |

| IC50 (Tonic Block) | 11 | Human NaV1.3 (Wild Type β1) | Holding potential: -70 mV | [11] |

| IC50 (Tonic Block) | 26 | Human NaV1.3 (C121Wβ1 Mutant) | Holding potential: -70 mV | [11] |

Table 2: Effects of Phenytoin on Sodium Channel Gating Properties

| Parameter | Control | With Phenytoin (50 µM) | Channel/Preparation | Observation | Reference |

| Recovery from Fast Inactivation (τ) | 10.7 ± 1.4 ms (B15284909) | 13.0 ± 2.9 ms | Rat Hippocampal Neurons | No statistically significant slowing | [6] |

| Time Constant of Slow Inactivation | 1689.2 ± 404.8 ms | 839.4 ± 212.8 ms | Rat Hippocampal Neurons | Significant acceleration of entry into slow inactivation | [6] |

| Steady-State Inactivation (V₀.₅) | -69.8 ± 2.2 mV | No significant change | Rat Hippocampal Neurons | 50 ms prepulse; suggests no effect on fast inactivation | [6] |

| Steady-State Inactivation (V₀.₅) | -80.2 ± 4.1 mV | Significant -7 mV shift | Rat Hippocampal Neurons | 500 ms prepulse; suggests effect on slower inactivation | [6] |

Experimental Protocols

The characterization of phenytoin's action relies heavily on precise electrophysiological and biochemical assays. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of drugs on ion channel function in real-time.

Objective: To measure the tonic and use-dependent block of VGSCs by phenytoin and its effect on channel gating kinetics (e.g., recovery from inactivation).

Methodology:

-

Cell Preparation: HEK293 cells stably or transiently expressing a specific human VGSC α-subunit (e.g., NaV1.2) are cultured on glass coverslips. Alternatively, primary neurons (e.g., rat hippocampal CA1 pyramidal neurons) are acutely dissociated or studied in brain slices.[12]

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP. pH adjusted to 7.2 with CsOH. (Cesium and fluoride (B91410) are used to block K⁺ and Ca²⁺ channels, isolating Na⁺ currents).

-

-

Recording:

-

Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ.

-

A giga-ohm seal (>1 GΩ) is formed between the pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -100 mV or -120 mV to ensure channels are in the resting state.

-

Series resistance and cell capacitance are compensated (>80%) to ensure accurate voltage control.

-

-

Voltage Protocols:

-

Tonic Block (IC50 Determination): From the holding potential, a brief (e.g., 50 ms) depolarizing step to 0 mV is applied every 10-20 seconds to elicit a peak Na⁺ current. This is repeated as various concentrations of phenytoin are perfused over the cell. The reduction in peak current amplitude is measured to determine the IC50.

-

Use-Dependent Block: A train of depolarizing pulses (e.g., 40 ms pulses to 0 mV at a frequency of 2-20 Hz) is applied. The progressive decrease in current amplitude with each pulse in the train demonstrates use-dependent block.

-

Recovery from Inactivation: A two-pulse protocol is used. A conditioning pulse (e.g., 20 ms to -20 mV) inactivates the channels. A variable recovery interval at a hyperpolarized potential (e.g., -100 mV) is followed by a test pulse to measure the fraction of recovered channels. This protocol is run with and without phenytoin to measure its effect on the time constant of recovery.

-

Figure 2: Experimental workflow for whole-cell patch-clamp analysis of phenytoin.

Radioligand Binding Assay

This biochemical technique is used to determine the binding affinity (Kd) of a drug for its receptor.

Objective: To measure the affinity of phenytoin for the VGSC binding site.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target VGSC are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer. Protein concentration is determined using an assay like the BCA assay.

-

Assay Components:

-

Radioligand: A radiolabeled ligand that binds to the same site as phenytoin, such as [³H]-batrachotoxinin 20-α-benzoate ([³H]BTX), is used.

-

Test Compound: Unlabeled phenytoin at various concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand to saturate all specific binding sites.

-

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled phenytoin. The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are washed quickly with ice-cold buffer.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the concentration of phenytoin. An IC50 value is determined, which is the concentration of phenytoin that displaces 50% of the radioligand. The Ki (inhibition constant), which reflects the binding affinity, is then calculated from the IC50 using the Cheng-Prusoff equation.

Logical Relationships: Use-Dependency

The clinical efficacy of phenytoin is intrinsically linked to the concept of "use-dependency" or "frequency-dependency." This means the drug has a greater inhibitory effect on neurons that are firing at high frequencies, as they do during a seizure.

The logical pathway is as follows:

-

High-frequency neuronal firing leads to a greater proportion of VGSCs entering the inactivated state.

-

Since phenytoin has a high affinity for the inactivated state, more drug-channel binding occurs in rapidly firing neurons.

-

This increased binding leads to a cumulative enhancement of inactivation, prolonging the refractory period and preventing the neuron from sustaining the high-frequency discharge.

-

In contrast, at normal physiological firing rates, fewer channels are in the inactivated state at any given time, resulting in less drug binding and minimal effect on normal neuronal communication.

Figure 3: Logical relationship demonstrating the use-dependency of phenytoin's action.

Conclusion for Drug Development

The state-dependent mechanism of phenytoin offers a sophisticated paradigm for anticonvulsant drug design. For drug development professionals, understanding these principles is crucial. The key takeaway is that targeting the inactivated state of VGSCs allows for a desirable therapeutic window, selectively inhibiting pathological hyperexcitability while sparing normal neuronal function. Future drug discovery efforts can leverage this model by designing compounds with optimized binding kinetics for the inactivated state of specific VGSC isoforms implicated in different seizure types. The experimental protocols outlined herein provide a robust framework for screening and characterizing such novel chemical entities, ensuring a thorough evaluation of their potency, selectivity, and mechanism of action at the molecular level.

References

- 1. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]

- 2. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. Frequency and voltage-dependent inhibition of type IIA Na+ channels, expressed in a mammalian cell line, by local anesthetic, antiarrhythmic, and anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel | PLOS Computational Biology [journals.plos.org]

- 6. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION [aesnet.org]

- 8. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An epilepsy mutation in the beta1 subunit of the voltage-gated sodium channel results in reduced channel sensitivity to phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]

Synthesis and Anticonvulsant Screening of Novel Phenytoin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, anticonvulsant screening, and structure-activity relationships of novel phenytoin (B1677684) derivatives. It is designed to serve as a detailed resource for researchers and professionals engaged in the discovery and development of new antiepileptic drugs. This document outlines key synthetic methodologies, in-depth experimental protocols for anticonvulsant evaluation, and a summary of quantitative pharmacological data to facilitate comparative analysis.

Introduction to Phenytoin and Its Derivatives

Phenytoin, 5,5-diphenylhydantoin, has been a cornerstone in the treatment of epilepsy for decades. Its mechanism of action primarily involves the modulation of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and prevents the high-frequency repetitive firing associated with seizures.[1][2][3] Despite its efficacy, phenytoin possesses a narrow therapeutic index and a challenging pharmacokinetic profile, motivating the search for novel derivatives with improved safety and efficacy.

The development of new phenytoin analogues aims to enhance its anticonvulsant activity, broaden its spectrum of action, and reduce adverse effects.[4] Research efforts have focused on modifications at various positions of the hydantoin (B18101) ring, as well as the synthesis of hybrid molecules incorporating other pharmacologically active moieties such as thiosemicarbazides, oxadiazoles, and triazoles.[4]

Synthesis of Novel Phenytoin Derivatives

The synthesis of phenytoin and its derivatives often involves the condensation of a diketone with urea (B33335) or a related compound. The Biltz synthesis, a classical method, involves the reaction of benzil (B1666583) with urea.[2] Modern synthetic strategies often employ variations of this approach and other methods like the Bucherer-Bergs reaction to generate diverse hydantoin scaffolds.[5]

General Synthetic Schemes

A common approach to synthesizing novel phenytoin derivatives involves a multi-step procedure starting from readily available materials. For instance, the synthesis can begin with a benzoin (B196080) condensation of benzaldehyde, followed by oxidation to benzil, and subsequent reaction with urea or thiourea (B124793) to form the hydantoin or thiohydantoin ring.[2] Further modifications can be introduced at the N1 and N3 positions of the hydantoin ring.

Another versatile method is the Urech hydantoin synthesis, which utilizes α-amino acids as starting materials, reacting them with potassium cyanate (B1221674) to form a ureido intermediate that is subsequently cyclized to the hydantoin.[1] This method allows for the introduction of various substituents at the 5-position of the hydantoin ring.

Experimental Protocols

Synthesis of a Phenytoin Derivative (Illustrative Protocol)

This protocol describes a general procedure for the synthesis of a 5,5-disubstituted hydantoin derivative, which can be adapted for various analogues.

Step 1: Synthesis of Benzil from Benzoin

-

In a round-bottom flask, dissolve benzoin in glacial acetic acid.

-

Add nitric acid dropwise to the solution while stirring.

-

Heat the reaction mixture under reflux for approximately 1.5 to 2 hours.[2]

-

Cool the mixture and pour it into ice-cold water to precipitate the benzil.

-

Filter the crude product, wash with cold water until neutral, and dry.

-

Recrystallize the crude benzil from ethanol (B145695) to obtain pure yellow crystals.

Step 2: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

-

Dissolve the synthesized benzil and urea in ethanol in a round-bottom flask.[2]

-

Add a solution of potassium hydroxide (B78521) (KOH) to the mixture.

-

Reflux the reaction mixture for at least 1.5 hours.[2]

-

After cooling, add hydrochloric acid (HCl) to the mixture until it is acidic, which will cause the phenytoin to precipitate.[2]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the product by vacuum filtration and wash with cold water.

-

Recrystallize the crude phenytoin from ethanol to obtain the pure product.

Anticonvulsant Screening Protocols

The following are standard, widely used in vivo models for the preliminary screening of potential anticonvulsant compounds.

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[6]

Animals: Male albino mice (e.g., CF-1 strain, 18-25 g).[3]

Procedure:

-

Animal Preparation: Acclimatize mice to the laboratory environment. Weigh each mouse before the experiment.

-

Drug Administration: Administer the test compound, vehicle control, or a standard drug (e.g., phenytoin) intraperitoneally (i.p.) or orally (p.o.). The time between drug administration and the test is determined by the expected time to peak effect of the compound.[3]

-

Anesthesia and Electrode Placement: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the corneas of the mouse to minimize discomfort.[6] Place corneal electrodes on the eyes, ensuring good electrical contact with a drop of saline.[6]

-

Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[3][6]

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered protection.[3][6]

-

Data Analysis: Record the number of protected animals in each group. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.[3]

This test is a model for clonic seizures and identifies compounds that can raise the seizure threshold.[3]

Animals: Male albino mice (e.g., CF-1 strain, 18-25 g).[3]

Procedure:

-

Animal Preparation and Drug Administration: Follow the same initial steps as in the MES test.

-

Induction of Seizures: At the time of peak drug effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures (e.g., 85 mg/kg in saline for CF-1 mice).[3]

-

Observation: Place the animals in individual observation cages and observe them for 30 minutes for the onset of clonic seizures, which are characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds. An animal is considered protected if no clonic seizure is observed within the 30-minute window.[3]

-

Data Analysis: Record the number of protected animals in each group and calculate the ED₅₀ using probit analysis.[3]

Neurotoxicity Screening

The rotarod test is commonly used to assess potential motor impairment and neurotoxicity of the test compounds.

Apparatus: A rotating rod apparatus (e.g., 5 cm diameter for mice) with adjustable speed.[7]

Procedure:

-

Training: Before the test, train the mice to stay on the rotating rod at a constant speed (e.g., 4 rpm) for a set period (e.g., 1-2 minutes) in three consecutive trials.[7]

-

Drug Administration: Administer the test compound, vehicle, or a standard drug.

-

Testing: At predetermined time points after drug administration, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[7]

-

Observation: Record the latency (time) for each mouse to fall off the rotating rod.[7] A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity.

-

Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment (fall off the rod), is calculated.

Data Presentation: Quantitative Anticonvulsant Activity

The following tables summarize the anticonvulsant activity and neurotoxicity of representative novel phenytoin derivatives from various studies. The Protective Index (PI), calculated as the ratio of TD₅₀ to ED₅₀, is a measure of the drug's safety margin. A higher PI value indicates a more favorable safety profile.

Table 1: Anticonvulsant Activity of Novel Phenytoin Schiff Bases in the MES Test (Mice, i.p.) [8][9]

| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |

| Phenytoin | 5.96 | 37.07 | 6.22 |

| SB1-Ph | 34.09 | 59.55 | 1.75 |

| SB2-Ph | 8.29 | 54.51 | 6.58 |

| SB3-Ph | 15.29 | 65.62 | 4.29 |

| SB4-Ph | 10.71 | 42.37 | 3.96 |

Table 2: Anticonvulsant Activity of a Novel Hydantoin Analog (HA) in the 6 Hz Seizure Model (Mice, i.p.) [10]

| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |

| Phenytoin | ~27.5 | 35.6 | ~1.3 |

| HA | 47.1 | 131 | 2.8 |

Table 3: Anticonvulsant Activity of Sulfamide Derivatives in the MES Test (Oral Administration) [11]

| Compound | Mouse MES ED₅₀ (mg/kg) | Rat MES ED₅₀ (mg/kg) | Rat TD₅₀ (mg/kg) | Rat Protective Index (PI) |

| JNJ-26489112 (4) | 120 | 43 | > 500 | >12 |

| ent-4 | - | 50 | < 250 | <5 |

| Racemic-5 | 123 (i.p.) | 73 | - | - |

Signaling Pathways and Experimental Workflows

Mechanism of Action of Phenytoin on Voltage-Gated Sodium Channels

Phenytoin exerts its anticonvulsant effect by modulating the activity of voltage-gated sodium channels (VGSCs). It selectively binds to the inactivated state of the channel, prolonging its refractory period and thereby limiting the high-frequency firing of action potentials that is characteristic of seizures.[1][2][12] This state-dependent binding allows phenytoin to suppress seizure activity with minimal effects on normal neuronal transmission.[3] Key amino acid residues in the inner pore of the channel, specifically within the S6 segment of domain IV (such as Phenylalanine-1764 and Tyrosine-1771), are crucial for the binding of phenytoin and other anticonvulsants.[12][13]

Caption: Phenytoin's mechanism on voltage-gated sodium channels.

Experimental Workflow for Anticonvulsant Screening

The preclinical evaluation of novel phenytoin derivatives typically follows a standardized workflow. This process begins with the synthesis and purification of the target compounds, followed by a series of in vivo tests to assess their anticonvulsant efficacy and neurotoxicity.

Caption: Workflow for preclinical anticonvulsant screening.

Conclusion

The synthesis and screening of novel phenytoin derivatives remain a promising avenue for the discovery of new antiepileptic drugs with improved therapeutic profiles. This guide provides a foundational framework for researchers in this field, encompassing detailed synthetic and screening protocols, and a structured presentation of pharmacological data. The continued exploration of structure-activity relationships and the use of validated preclinical models are essential for the successful identification and development of the next generation of anticonvulsant therapies.

References

- 1. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]

- 2. What is the mechanism of Phenytoin? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Synthesis and anticonvulsant activity of new phenytoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Structure-activity relationships of phenytoin-like anticonvulsant drugs. | Semantic Scholar [semanticscholar.org]

- 7. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Phenytoin and its Analogs: A Technical Guide for Drug Development Professionals

Abstract: Phenytoin (B1677684), a cornerstone in the management of epilepsy for over 80 years, exerts its anticonvulsant effect primarily through the modulation of voltage-gated sodium channels. Its deceptively simple hydantoin (B18101) scaffold has been the subject of extensive structure-activity relationship (SAR) studies aimed at optimizing efficacy, selectivity, and pharmacokinetic properties while minimizing adverse effects. This technical guide provides an in-depth analysis of the SAR of phenytoin and its analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We dissect the critical structural motifs required for anticonvulsant activity, summarize quantitative data from key studies, provide detailed experimental protocols for preclinical evaluation, and visualize the underlying mechanisms and workflows.

Introduction: The Enduring Legacy of a Hydantoin Anticonvulsant

Phenytoin (5,5-diphenylhydantoin) was first synthesized in 1908, and its anticonvulsant properties were discovered in 1938 through a systematic search for non-sedative antiepileptic drugs.[1] It remains a vital therapeutic agent for controlling a variety of seizure disorders, particularly generalized tonic-clonic and partial seizures.[1] Its success is rooted in a well-defined mechanism of action and a rigid structural framework that has guided decades of medicinal chemistry research. Understanding the intricate relationship between the molecular architecture of phenytoin analogs and their biological activity is paramount for the rational design of next-generation anticonvulsants with improved therapeutic profiles.

Primary Mechanism of Action: Stabilizing the Inactivated State of Sodium Channels

Phenytoin's therapeutic effect is primarily mediated by its interaction with voltage-gated sodium channels (VGSCs), which are responsible for the initiation and propagation of action potentials in neurons.[2][3] During a seizure, neurons exhibit abnormal, high-frequency firing.[3] Phenytoin selectively binds to and stabilizes the inactivated state of these channels.[2][4] This action is both use- and frequency-dependent, meaning it preferentially targets neurons that are firing repetitively and at high frequencies, as seen in an epileptic focus, while having minimal effect on normal neuronal activity.[4]

By prolonging the channel's refractory period, phenytoin prevents the rapid return to the resting state, thereby reducing the neuron's ability to sustain high-frequency firing and preventing the spread of seizure activity.[2][4] Molecular modeling and mutagenesis studies have identified key residues within the inner pore of the channel, specifically Phenylalanine (Phe-1764) and Tyrosine (Tyr-1771) in domain IV-S6, as critical for binding.[5][6] The drug's pharmacophore involves an aromatic ring interacting with Tyr-1771 and a polar moiety forming a hydrogen bond with Phe-1764, effectively occluding the pore.[5]

Core Structure-Activity Relationships

The anticonvulsant activity of phenytoin and its analogs is governed by specific structural features of the hydantoin ring and its substituents. The general pharmacophore consists of a bulky hydrophobic group (the two phenyl rings at C5), a hydrogen-bonding domain (the hydantoin N-H groups), and a specific spatial arrangement of these elements.

Modifications at the C-5 Position

The C-5 position of the hydantoin ring is the most critical for anticonvulsant activity.

-

Aromatic Rings: The presence of two phenyl rings, as in phenytoin, is considered optimal for potent activity in the Maximal Electroshock Seizure (MES) model.[7][8] These bulky, hydrophobic groups are essential for binding to the sodium channel.

-

Aryl and Alkyl/Cycloalkyl Substitutions: Replacing one of the phenyl groups with an alkyl or cycloalkyl substituent can retain significant anticonvulsant activity.[9] For instance, CoMFA studies have shown that replacing one phenyl ring with an n-alkyl chain of 6-7 carbons is optimal for binding affinity.[9]

-

Polar Substituents: Introduction of polar groups on the phenyl rings is generally detrimental to activity.

Modifications at the N-1 and N-3 Positions

The imide (-NH-) groups at the N-1 and N-3 positions are crucial hydrogen bond donors.

-

N-Alkylation: Methylation or other alkyl substitutions at these positions generally lead to a stepwise decrease in activity against MES-induced seizures.[10][11] This highlights the importance of the hydrogen bond donating capability of the hydantoin ring for effective interaction with its target.[10] For example, N-methylation can shift the activity profile, decreasing efficacy in the MES test while sometimes imparting activity against chemically-induced convulsions.[8]

Bioisosteric Replacement of the Hydantoin Ring

The hydantoin ring itself serves as a rigid scaffold. Attempts to replace it with other five-membered rings have generally resulted in reduced potency.

-

Succinimide (B58015) and Pyrrolidinone Rings: Altering the hydantoin ring to a succinimide or pyrrolidinone structure leads to a notable decrease in anticonvulsant activity, further underscoring the specific structural and electronic requirements of the hydantoin core.[10]

Quantitative Data Summary

The anticonvulsant activity of phenytoin and its analogs is typically quantified by determining the median effective dose (ED₅₀) in animal models, most commonly the MES test. The median toxic dose (TD₅₀), often assessed by the rotarod test for neurological deficit, is also determined to calculate the Protective Index (PI = TD₅₀ / ED₅₀), a measure of the drug's therapeutic window.

Table 1: Anticonvulsant Activity of Phenytoin and Reference Compounds in Rodent Models

| Compound | Animal Model | Administration Route | Seizure Test | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|---|

| Phenytoin | Rat | Oral | Ischemia-induced tonic extension | 5.0 | [12] |

| Phenytoin | Rat | Oral | Ischemia-induced clonic seizure | 10.8 | [12] |

| Topiramate (B1683207) | Rat | Oral | Ischemia-induced tonic extension | 8.2 | [12] |

| Topiramate | Rat | Oral | Ischemia-induced clonic seizure | 13.0 |[12] |

Table 2: Comparative Activity of Ameltolide (a Phenytoin Analog) and Related Compounds Ameltolide is a potent anticonvulsant of the 4-aminobenzamide (B1265587) class with a phenytoin-like mechanism.

| Compound | Animal Model | Administration Route | MES ED₅₀ (µmol/kg) | In Vitro IC₅₀ (µM)¹ | Reference |

|---|---|---|---|---|---|

| Phenytoin | Rat | Oral | 121 | 0.86 | [13] |

| Ameltolide | Rat | Oral | 135 | 0.97 | [13] |

| Analog 1 | Rat | Oral | 52 | 0.25 | [13] |

| Analog 10 | Rat | Oral | 25 | 0.11 | [13] |

| Analog 5 | Rat | Oral | >650 | 25.8 | [13] |

¹ IC₅₀ for binding to rat brain synaptosomes, indicating potency at neuronal voltage-dependent sodium channels.[13]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is the gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures, such as phenytoin.[14][15] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[15][16]

Objective: To assess the ability of a test compound to prevent the spread of seizures through maximally active neural circuits.

Materials and Equipment:

-

Animals: Male albino mice (e.g., CF-1 strain, 20-25 g) or male Wistar/Sprague-Dawley rats (100-150 g).[14][15]

-

Electroconvulsive Shock Apparatus: A device capable of delivering a constant alternating current (e.g., 60 Hz).

-

Corneal Electrodes: To deliver the electrical stimulus.

-

Test Compound and Vehicle: Appropriate formulation for the desired administration route (e.g., oral gavage, intraperitoneal injection).

-

Positive Control: Phenytoin.

-

Topical Anesthetic: 0.5% tetracaine (B1683103) hydrochloride solution.[15][16]

-

Saline Solution: 0.9% saline to ensure good electrical conductivity.[15][16]

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment, with free access to food and water.[14]

-

Compound Administration: Animals are divided into groups. The vehicle, positive control, or test compound is administered via the desired route. Doses and administration times are selected to coincide with the compound's anticipated time of peak effect.[14]

-

Anesthesia and Electrode Placement: At the predetermined time point after administration, a drop of topical anesthetic is applied to the corneas of each animal.[15][16] This is followed by a drop of saline. The corneal electrodes are then gently placed on the corneas.

-

Stimulation: A supramaximal electrical stimulus is delivered.

-

Observation and Endpoint: Immediately following the stimulus, the animal is observed for the characteristic seizure pattern, which includes a tonic extension of the hindlimbs.

-

Data Analysis: An animal is considered "protected" if the tonic hindlimb extension is abolished.[15] The number of protected animals in each group is recorded, and the ED₅₀ (the dose that protects 50% of the animals) is calculated using statistical methods like probit analysis.

Conclusion and Future Directions

The structure-activity relationship of phenytoin is well-established, providing a robust framework for the design of new anticonvulsant agents. The core pharmacophore requires a hydrophobic region at C-5 and a hydrogen-bonding hydantoin scaffold. While numerous analogs have been synthesized, few have surpassed the clinical utility of phenytoin itself. Future research efforts may focus on subtle modifications to the phenyl rings to improve metabolic stability and reduce drug-drug interactions, or on developing prodrugs to enhance bioavailability. The principles outlined in this guide, from fundamental SAR to preclinical testing protocols, serve as a critical resource for medicinal chemists and pharmacologists dedicated to advancing the treatment of epilepsy.

References

- 1. remixeducation.in [remixeducation.in]

- 2. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. droracle.ai [droracle.ai]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. PHENYTOIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. SAR of Anticonvulsant Drugs | PPT [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of phenytoin-like anticonvulsant drugs. | Semantic Scholar [semanticscholar.org]

- 12. Anticonvulsant activity of topiramate and phenytoin in a rat model of ischemia-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 16. benchchem.com [benchchem.com]

The Electrophysiological Profile of Phenytoin: A Technical Guide to its Modulation of Neuronal Hyperexcitability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenytoin (B1677684), a cornerstone in the pharmacological management of epilepsy, exerts its therapeutic effects primarily by modulating the electrophysiological properties of neurons, thereby suppressing the hyperexcitability that underlies seizure activity. This technical guide provides an in-depth exploration of the electrophysiological effects of phenytoin, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal mechanism by which phenytoin stabilizes neuronal membranes is through its interaction with voltage-gated sodium channels (VGSCs). Phenytoin exhibits a state-dependent affinity for VGSCs, preferentially binding to the inactivated state of the channel. This action slows the recovery of the channels from inactivation, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[1][2]

Effects on Sodium Channel Kinetics

Phenytoin's interaction with VGSCs leads to several measurable changes in channel kinetics:

-

Use-Dependent Block: The blocking effect of phenytoin is more pronounced with repetitive stimulation, as more channels enter the inactivated state.

-

Voltage-Dependent Block: The affinity of phenytoin for VGSCs increases as the membrane potential becomes more depolarized, favoring the inactivated state.[3]

-

Shift in Inactivation Curve: Phenytoin shifts the voltage-dependence of steady-state inactivation to more hyperpolarized potentials, meaning that fewer channels are available to open at a given membrane potential.[4]

Quantitative Data on Phenytoin's Electrophysiological Effects

The following tables summarize the quantitative data on the effects of phenytoin on various neuronal targets.

Table 1: Effects of Phenytoin on Voltage-Gated Sodium Channels

| Parameter | Value | Cell Type/Preparation | Reference |

| Binding Affinity (Kd) | |||

| Inactivated State | ~7 µM | Rat hippocampal neurons | [4] |

| EC50 for INaP Inhibition | 78 µM | Rat sensorimotor cortex neurons | [5] |

| IC50 for NaV1.2 | ~19 µM | Recombinant expression systems | [6] |

| Effect on Inactivation | |||

| Shift in V0.5 of Inactivation | -7.0 ± 1.4 mV | Pyramidal neurons in rat sensorimotor cortical slices | [7] |

| Reduction in INaT Amplitude | |||

| at -100 mV holding potential | 23.8 ± 3.4% (at 50 µM) | Rat hippocampal CA1 neurons | [2] |

| at -80 mV holding potential | 38.7 ± 9.5% (at 50 µM) | Rat hippocampal CA1 neurons | [2] |

Table 2: Effects of Phenytoin on Other Ion Channels and Receptors

| Target | Effect | Value (IC50/Kd/Ki) | Cell Type/Preparation | Reference |

| Potassium Channels | ||||

| I(A)-type K+ current | Block | Kd: 73 ± 7 µM | Cerebellar granule cells | [4] |

| Delayed Rectifier K+ current | Inhibition | IC50: 30.9 ± 0.8 µM | Rat neuroblastoma cells | [8] |

| HERG K+ channels | Inhibition | IC50: 240 µM | HEK 293 cells | [9][10] |

| Calcium Channels | ||||

| Type I (Low-threshold) | Suppression | - | N1E-115 neuroblastoma cells | [11] |

| Glutamate Receptors | ||||

| AMPA Receptors (CI-AMPARs) | Inhibition | IC50: 30 ± 4 µM | Isolated Wistar rat brain neurons | [11][12] |

| AMPA Receptors (CP-AMPARs) | Inhibition | IC50: 250 ± 60 µM | Isolated Wistar rat brain neurons | [11][12] |

| NMDA Receptors | No significant inhibition | - | Rat hippocampus in vitro | [13] |

| Neurotransmitter Transport | ||||

| Glutamate Transport | Competitive Inhibition | Ki: 66 ± 10 µM | Synaptosomes | |

| GABA Transport | Competitive Inhibition | Ki: 185 ± 65 µM | Synaptosomes |

Table 3: In Vivo Efficacy of Phenytoin in Seizure Models

| Model | Endpoint | ED50 | Species | Reference |

| Maximal Electroshock (MES) | Abolition of tonic hindlimb extension | Varies by study (e.g., protection at 30 mg/kg) | Mouse | [14] |

| Pentylenetetrazole (PTZ) | Increase in seizure threshold | - | - | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Recording of Sodium Currents

Objective: To measure the effects of phenytoin on the kinetics of voltage-gated sodium currents in isolated neurons.

Methodology:

-

Cell Preparation: Isolate neurons from the desired brain region (e.g., hippocampus, cortex) of a rodent model.

-

Recording Setup: Use a patch-clamp amplifier and a data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

Solutions:

-

External Solution (ACSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal Solution: Typically contains (in mM): 130 K-Gluconate, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH adjusted to 7.3.

-

-

Recording Procedure:

-

Establish a whole-cell configuration on a visually identified neuron.

-

Clamp the neuron at a holding potential of -90 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

To study inactivation, use a two-pulse protocol: a conditioning prepulse of varying duration and voltage, followed by a test pulse to measure the available sodium current.

-

-

Drug Application: Perfuse phenytoin at the desired concentrations into the recording chamber.

-

Data Analysis: Measure the peak inward current, time course of inactivation, and the voltage-dependence of activation and inactivation before and after phenytoin application.

Hippocampal Slice Recording

Objective: To investigate the effects of phenytoin on synaptic transmission and network excitability in a more intact neural circuit.

Methodology:

-

Slice Preparation: Rapidly dissect the hippocampus from a rodent brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Cut slices (typically 300-400 µm thick) using a vibratome.

-

Incubation: Allow slices to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to a recording chamber perfused with heated (32-34°C), oxygenated aCSF.

-

Stimulation and Recording:

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Alternatively, perform whole-cell patch-clamp recordings from individual pyramidal neurons.

-

-

Drug Application: Add phenytoin to the perfusing aCSF.

-

Data Analysis: Measure changes in the amplitude and slope of fEPSPs, or changes in the frequency and amplitude of spontaneous or evoked postsynaptic currents in patch-clamp recordings.

Maximal Electroshock (MES) Seizure Model

Objective: To assess the in vivo anticonvulsant efficacy of phenytoin against generalized tonic-clonic seizures.

Methodology:

-

Animal Preparation: Use adult male rodents (mice or rats). Administer phenytoin or vehicle via the desired route (e.g., intraperitoneal, oral).

-

Stimulation: At the time of predicted peak drug effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) via corneal or ear-clip electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

-

Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose of phenytoin. Calculate the median effective dose (ED50) using probit analysis.[3][15]

Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To evaluate the effect of phenytoin on the threshold for clonic seizures.

Methodology:

-

Animal Preparation: Use adult male rodents. Administer phenytoin or vehicle.

-

PTZ Administration: Administer a sub-convulsive dose of PTZ (e.g., 35-60 mg/kg, i.p. or s.c.).[16][17]

-

Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale).

-

Data Analysis: Compare the seizure scores and the latency to the first seizure between the phenytoin-treated and vehicle-treated groups.[18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to phenytoin's electrophysiological effects.

Caption: Phenytoin's primary mechanism of action on voltage-gated sodium channels.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Caption: Experimental workflow for the Maximal Electroshock (MES) seizure model.

Conclusion

Phenytoin's electrophysiological effects are multifaceted, with its primary action being the use- and voltage-dependent block of voltage-gated sodium channels. This leads to a reduction in high-frequency neuronal firing, the cellular correlate of its anticonvulsant properties. Additionally, phenytoin modulates other ion channels and synaptic transmission, which may contribute to its overall therapeutic profile. The experimental models and techniques detailed in this guide provide a robust framework for the continued investigation of phenytoin and the development of novel antiepileptic drugs.

References

- 1. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]

- 2. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticonvulsant phenytoin affects voltage-gated potassium currents in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of cortical pyramidal neuron excitability by the action of phenytoin on persistent Na+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of delayed rectifier K+ channels by phenytoin in rat neuroblastoma cells [pubmed.ncbi.nlm.nih.gov]

- 9. Phenytoin and phenobarbital inhibit human HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Screening for Activity Against AMPA Receptors Among Anticonvulsants—Focus on Phenytoin [frontiersin.org]

- 13. Electrophysiological actions of phenytoin on N-methyl-D-aspartate receptor-mediated responses in rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Pharmacology of Phenytoin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenytoin (B1677684), a cornerstone in the management of epilepsy for decades, is primarily recognized for its stabilizing effect on voltage-gated sodium channels. However, a growing body of evidence reveals a complex off-target pharmacological profile that contributes to both its therapeutic versatility and its adverse effect profile. This technical guide delves into the multifaceted, off-target interactions of phenytoin sodium, providing a comprehensive overview of its effects on various ion channels, neurotransmitter systems, enzyme activities, and gene expression. Detailed experimental protocols and structured quantitative data are presented to offer researchers and drug development professionals a thorough understanding of these alternative mechanisms, fostering further investigation and the potential for novel therapeutic applications.

Introduction

Phenytoin's primary mechanism of action involves the voltage-dependent blockade of voltage-gated sodium channels, a property that underpins its efficacy as an anticonvulsant.[1] Nevertheless, clinical observations and preclinical research have consistently pointed towards a broader spectrum of pharmacological activity. Understanding these off-target effects is crucial for a complete comprehension of phenytoin's therapeutic window, its diverse side-effect profile, including cardiovascular risks and connective tissue alterations, and for exploring its potential in non-epileptic conditions. This guide systematically explores these off-target interactions, providing the necessary data and methodologies for rigorous scientific investigation.

Off-Target Interactions of Phenytoin Sodium: Quantitative Data

The following tables summarize the key quantitative data associated with the off-target effects of phenytoin sodium. These values provide a comparative basis for understanding the potency of phenytoin at various molecular targets.

Table 1: Inhibition of Ion Channels by Phenytoin Sodium

| Target Ion Channel | Cell Type | Method | Key Parameter | Value | Citation(s) |

| hERG (IKr) Potassium Channel | HEK293 | Whole-Cell Patch Clamp | IC50 | 240 µM | [2] |

| L-Type Calcium Channel | Rat and Human Muscle Cells | Whole-Cell Patch Clamp | % Inhibition (at 30 µM) | 53% | [3] |

| T-Type Calcium Channel | Rat and Human Muscle Cells | Whole-Cell Patch Clamp | % Inhibition (at 30 µM) | 16% | [3] |

| L-Type Calcium Channel | Hamster Glucagon-Secreting Tumor Cells (ITC-1) | Whole-Cell Patch Clamp | % Inhibition (at >500 µM) | ~40% | [4] |

| T-Type Calcium Channel | Hamster Glucagon-Secreting Tumor Cells (ITC-1) | Whole-Cell Patch Clamp | % Inhibition | No effect | [4] |

| Ryanodine Receptor 2 (RyR2) | Sheep and Human Failing Heart | Single-Channel Recording | IC50 | 10-20 µM | [5] |

Table 2: Modulation of Neurotransmitter Systems by Phenytoin Sodium

| Target | Preparation | Method | Key Parameter | Value | Citation(s) |

| GABA-A Receptor | Rat Cortical Neurons | Whole-Cell Patch Clamp | EC50 (Potentiation of GABA current) | 19.6 nM | [6] |

| Peripheral Benzodiazepine (B76468) Receptor (PBR) | Rat Brain Membranes | Radioligand Binding Assay | Binding Interaction | Potentiated by PBR agonists | [7] |

Table 3: Enzyme Inhibition by Phenytoin Sodium

| Target Enzyme | Preparation | Method | Key Parameter | Value | Citation(s) |

| CD38 | Mouse Hippocampal Cells | Fluorometric Assay | IC50 | 8.1 µM | [6] |

Table 4: Effects of Phenytoin Sodium on Gene Expression

| Gene | Tissue/Cell Type | Method | Fold Change | Citation(s) |

| hGSTA1 | Human Prenatal Liver Slices | RT-PCR | 3.9-fold increase | [8] |

| p53 | Human Prenatal Liver Slices | RT-PCR | <2-fold increase | [8] |

| CYP2B10 | Neonatal Mouse Liver | RT-PCR | Significant increase | [9] |

| CYP2C29 | Neonatal Mouse Liver | RT-PCR | Significant increase | [9] |

| CYP3A11 | Neonatal Mouse Liver | RT-PCR | Significant increase | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the off-target effects of phenytoin sodium.

Whole-Cell Voltage-Clamp Recording for Ion Channel Analysis

This technique is fundamental for studying the effects of phenytoin on ion channel function.

Protocol:

-

Cell Preparation: Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably transfected with hERG) on glass coverslips.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular Solution (in mM): 120 KCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

-

Recording:

-

Establish a gigaohm seal between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a specific voltage protocol to elicit ionic currents (e.g., for hERG, a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current).

-

Record baseline currents and then perfuse with varying concentrations of phenytoin sodium to determine its effect on channel activity.

-

-

Data Analysis: Measure the current amplitude (e.g., peak tail current for hERG) in the absence and presence of phenytoin. Plot a concentration-response curve to calculate the IC50 value.

Experimental Workflow for Whole-Cell Voltage-Clamp Recording

Caption: Workflow for investigating ion channel modulation using whole-cell voltage-clamp.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of phenytoin to specific receptors, such as the peripheral benzodiazepine receptor.

Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain) in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in a suitable assay buffer.

-

Assay Components:

-

Radioligand: A specific radiolabeled ligand for the receptor of interest (e.g., [³H]-PK11195 for the PBR).

-

Unlabeled Ligand: A non-radiolabeled ligand for the same receptor to determine non-specific binding.

-

Test Compound: Phenytoin sodium at various concentrations.

-

-

Incubation: Incubate the membrane preparation with the radioligand and either buffer, unlabeled ligand (for non-specific binding), or phenytoin at 25°C for a specified time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of phenytoin to determine the Ki value.

Signaling Pathway for PBR-Mediated Effects

References

- 1. A common anticonvulsant binding site for phenytoin, carbamazepine, and lamotrigine in neuronal Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Phenytoin and Age on Gingival Fibroblast Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenytoin preferentially inhibits L-type calcium currents in whole-cell patch-clamped cardiac and skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenytoin partially antagonized L-type Ca2+ current in glucagon-secreting tumor cells (ITC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenytoin Reduces Activity of Cardiac Ryanodine Receptor 2; A Potential Mechanism for Its Cardioprotective Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazepam-potentiated [3H]phenytoin binding is associated with peripheral-type benzodiazepine receptors and not with voltage-dependent sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of phenytoin on glutathione status and oxidative stress biomarker gene mRNA levels in cultured precision human liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Consequences of Phenytoin Exposure on Hepatic Cytochrome P450 Expression during Postnatal Liver Maturation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Phenytoin's Expanding Therapeutic Landscape: A Technical Guide Beyond Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Once hailed primarily for its dominion over epileptic seizures, phenytoin (B1677684) is undergoing a scientific renaissance. Emerging research is steadily carving out new therapeutic niches for this hydantoin-derived compound, extending its clinical reach into wound healing, neuropathic pain, traumatic brain injury, cardiac arrhythmias, and even bipolar disorder. This in-depth technical guide synthesizes the current understanding of phenytoin's non-epileptic applications, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to empower further research and development in this promising field.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data from key studies on the alternative therapeutic applications of phenytoin.

Table 1: Phenytoin in Wound Healing

| Study Parameter | Phenytoin Group | Control Group | p-value | Citation |

| Granulation Tissue Formation (%) | 92% | 78.56% (Normal Saline) | Statistically Significant | [1] |

| Mean Reduction in Ulcer Surface Area | Significant Decrease | Less Significant Decrease (Tretinoin 0.05%) | Not Specified | [2] |

| Wound Healing Duration (days) | 10 | 7.62 (Silver Sulfadiazine) | <0.01 | [2] |

| Reduction in Wound Size | Significant | Less Significant (Silver Sulfadiazine (B1682646) 1%) | <0.05 | [2] |

| Neovascularization | Significantly Higher | Lower (Normal Saline) | Statistically Significant | [3] |

| Tensile Strength | Significantly Higher | Lower (Normal Saline) | Statistically Significant | [3] |

Table 2: Phenytoin in Neuropathic Pain

| Study Parameter | Phenytoin Group | Placebo Group | p-value | Citation |

| Mean Pain Reduction (NRS) - Topical 10% Cream | 4.5 | 1.1 | <0.01 | [4] |

| Mean Onset of Pain Relief (minutes) - Topical Cream | 16.3 | Not Applicable | Not Applicable | [4] |

| Mean Duration of Analgesia (hours) - Topical Cream | 8.1 | Not Applicable | Not Applicable | [4] |

| Reduction in Overall Pain (IV Infusion) | Significant | Not Significant | <0.005 | [5] |

| Reduction in Shooting Pain (IV Infusion) | Significant | Not Significant | <0.001 | [5] |

| Reduction in Burning Pain (IV Infusion) | Significant | Not Significant | <0.05 | [5] |

Table 3: Phenytoin in Bipolar Disorder

| Study Parameter | Phenytoin Group | Placebo Group | p-value | Citation |

| Relapse Rate (Prophylactic Add-on) | 3 out of 23 patients | 9 out of 23 patients | 0.02 | [6][7] |

| Improvement in Mania (Add-on to Haloperidol) | Significantly More Improvement | Less Improvement | Not Specified | [8] |

Table 4: Phenytoin in Traumatic Brain Injury (Prophylaxis of Early Seizures)

| Study Parameter | 7-Day Phenytoin Prophylaxis | 21-Day Phenytoin Prophylaxis | p-value | Citation |

| Seizure Frequency | No Significant Difference | No Significant Difference | Not Significant | [9] |

Key Experimental Protocols

This section details the methodologies for pivotal experiments cited in the exploration of phenytoin's novel applications.

Topical Phenytoin for Wound Healing in Rats

-

Objective: To compare the efficacy of topical phenytoin cream with silver sulfadiazine cream on full-thickness skin wounds in rats.

-

Subjects: Male Wistar rats.

-

Procedure:

-

A single circular full-thickness skin wound (4mm in diameter) was created on the dorsum of each rat under anesthesia.

-

The rats were divided into two groups: the phenytoin group receiving 1% phenytoin cream application and the control group receiving 1% silver sulfadiazine cream application.

-

The creams were applied topically to the wounds once daily.

-

Wound healing was assessed daily by measuring the wound diameter.

-

The primary endpoint was the number of days required for complete wound closure.

-

-

Statistical Analysis: The difference in healing duration between the two groups was analyzed using an appropriate statistical test, such as a t-test.[2]

Intravenous Phenytoin for Neuropathic Pain

-

Objective: To evaluate the analgesic effect of intravenous phenytoin infusion in patients with acute flare-ups of neuropathic pain.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Participants: 20 patients with acute flare-ups of neuropathic pain.

-

Procedure:

-

Patients received a 2-hour intravenous infusion of either 15 mg/kg phenytoin or a placebo (normal saline).

-

A crossover design was employed, with each patient receiving both treatments at different times, separated by a washout period.

-

Pain intensity for different components (overall, shooting, burning, etc.) was measured using a 10-cm linear visual analog scale (VAS) before, during, and for several days after the infusion.

-

-

Statistical Analysis: The changes in VAS scores from baseline were compared between the phenytoin and placebo groups using appropriate statistical tests for crossover designs.[5]

Phenytoin as Prophylactic Add-on Therapy in Bipolar Disorder

-

Objective: To determine the prophylactic effect of add-on phenytoin in patients with bipolar disorder.

-

Study Design: A double-blind, placebo-controlled, crossover study.

-

Participants: 23 patients with bipolar disorder who had at least one episode per year in the previous two years despite ongoing prophylaxis.

-

Procedure:

-

Patients' existing prophylactic medications were continued.

-

Phenytoin or a placebo was added to their current therapy in a crossover design, with each phase lasting for 6 months.

-

The primary outcome was the time to relapse (a new manic or depressive episode).

-

-

Statistical Analysis: The survival in the two groups (time to relapse) was compared using Cox's F test.[6][7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of phenytoin in these diverse conditions are underpinned by its molecular interactions. The diagrams below, generated using the DOT language, illustrate some of the key signaling pathways and logical relationships.

Caption: Phenytoin's pro-healing effects in wounds.

Caption: Mechanism of phenytoin in neuropathic pain.

Caption: Phenytoin's action in cardiac arrhythmias.

This guide provides a foundational, evidence-based overview of the expanding therapeutic profile of phenytoin. The presented data and protocols are intended to serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into the full potential of this well-established molecule in addressing a broader spectrum of clinical needs. The continued exploration of phenytoin's mechanisms of action will undoubtedly unveil even more therapeutic possibilities in the future.

References

- 1. Outcomes of topical phenytoin in the management of traumatic wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]

- 3. Effect of Topical Phenytoin on Wound Healing [traumamon.com]

- 4. Phenytoin Cream for the Treatment of Neuropathic Pain: Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intravenous infusion of phenytoin relieves neuropathic pain: a randomized, double-blinded, placebo-controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Phenytoin: an anti-bipolar anticonvulsant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychiatryonline.org [psychiatryonline.org]

- 9. Efficacy of phenytoin for 7 days versus 21 days as prophylactic anticonvulsant in traumatic brain injury patients – A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Phenytoin Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of phenytoin (B1677684) sodium, a widely used anticonvulsant drug. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's disposition in common preclinical species. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and illustrates the metabolic pathways of phenytoin.

Preclinical Pharmacokinetics of Phenytoin Sodium

The pharmacokinetic profile of phenytoin has been characterized in several preclinical species, including rats, mice, and dogs. Due to its low aqueous solubility and metabolism by saturable enzyme systems, phenytoin exhibits non-linear pharmacokinetics, particularly at higher doses.[1][2]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of phenytoin in various preclinical models following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of Phenytoin in Rats

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference(s) |

| Oral (Suspension) | 30 | - | ~3.9 | - | - | - | [3] |

| Oral (Fosphenytoin solution) | 30 | Higher than suspension | ~1.5 | No significant difference from suspension | - | - | [3] |

| Oral | 115 | 8 | 1 | - | - | - | [4] |

| Intravenous | 25-100 | - | - | Increased with dose | 2-3 fold increase over 10 days | - | [5] |

| Oral | 150-1500 | Increased with dose | - | Increased with dose | 2-3 fold increase over 10 days | - | [5] |

| Oral (Lipid Conjugates) | - | - | - | ~2x higher than phenytoin | - | - | [6] |

| Oral (N-acetyl-phenytoin) | 25 | Significantly higher | Sustained | 9.1-11.4x higher | - | Significantly higher | [7] |

Table 2: Pharmacokinetic Parameters of Phenytoin in Mice

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference(s) |

| Intraperitoneal | - | - | - | - | 16.3 (immature) vs. 16.0 (mature) | - |

Table 3: Pharmacokinetic Parameters of Phenytoin in Dogs

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference(s) |

| Intravenous | 10 | - | - | - | 4.4 | - | |

| Oral (Tablet) | 20 (TID) | - | - | - | Decreased over 1 week | ~36 | |

| Intravenous | 15 | - | - | - | 3.1 | - | |

| Intravenous | 12 | - | - | - | 4.9 | - | |

| Intravenous | 15 or 25 | - | - | - | ~5 | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. This section outlines typical experimental protocols for in vivo pharmacokinetic studies, in vitro metabolism assays, and bioanalytical methods for phenytoin.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical single-dose pharmacokinetic study of phenytoin in rats.

Objective: To determine the pharmacokinetic profile of phenytoin following oral and intravenous administration.

Workflow Diagram:

Caption: Workflow for an in vivo pharmacokinetic study of phenytoin.

Materials:

-

Male Wistar rats (200-250 g)

-

Phenytoin sodium

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Saline for intravenous administration

-

Oral gavage needles

-

Syringes and needles for IV injection and blood collection

-

Anticoagulant (e.g., EDTA or heparin)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.

-

Dosing:

-

Oral Administration: Prepare a suspension of phenytoin sodium in the vehicle. Administer a single dose (e.g., 30 mg/kg) via oral gavage.[3]

-

Intravenous Administration: Dissolve phenytoin sodium in saline. Administer a single bolus dose (e.g., 10 mg/kg) via the tail vein.

-

-

Blood Sampling: Collect blood samples (approximately 0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 5, 8, 12, and 24 hours post-dose).[3] Collect blood into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of phenytoin in the plasma samples using a validated HPLC method (see section 2.3).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental or compartmental analysis software.

In Vitro Metabolism Assay using Liver Microsomes

This protocol outlines a typical in vitro experiment to assess the metabolism of phenytoin using liver microsomes.

Objective: To identify the metabolites of phenytoin and characterize the enzymes involved in its metabolism.

Workflow Diagram:

Caption: Workflow for an in vitro metabolism assay of phenytoin.

Materials:

-

Liver microsomes from the species of interest (e.g., rat, human)

-

Phenytoin sodium

-

NADPH regenerating system (or NADPH)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (cold)

-

Incubator or water bath at 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and phenytoin at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the components to equilibrate.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a clean tube and analyze for the presence of phenytoin and its metabolites using a validated LC-MS/MS method.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

This section details a typical HPLC method for the quantification of phenytoin in plasma samples.[8][9][10]

Objective: To accurately and precisely measure the concentration of phenytoin in plasma.

Instrumentation and Conditions:

-

HPLC System: An Agilent 1100 series or similar, equipped with a UV detector.

-

Column: Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 2.8 with phosphoric acid) and methanol (B129727) (e.g., 60:40 v/v).[10]

-

Flow Rate: 0.7 mL/min.[10]

-

Injection Volume: 20 µL.[10]

-

Detection Wavelength: 250 nm.[10]

-

Column Temperature: 25°C.

Sample Preparation (Protein Precipitation):

-

To a 200 µL plasma sample, add 400 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Method Validation: The analytical method should be validated according to ICH guidelines for linearity, selectivity, sensitivity (LOD and LOQ), accuracy, and precision (intraday and interday).

Preclinical Metabolism of Phenytoin Sodium

Phenytoin is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, followed by glucuronidation.

Metabolic Pathways

The primary metabolic pathway of phenytoin involves aromatic hydroxylation to form 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). This reaction is mainly catalyzed by CYP2C9 and to a lesser extent by CYP2C19. The resulting p-HPPH is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a water-soluble glucuronide, which is excreted in the urine.

A minor pathway involves the formation of a dihydrodiol metabolite, which can be further converted to a catechol. This catechol can be oxidized to reactive quinone intermediates, which have been implicated in idiosyncratic drug reactions.

Metabolic Pathway Diagram:

Caption: Major metabolic pathways of phenytoin.

This guide provides a foundational understanding of the preclinical pharmacokinetics and metabolism of phenytoin sodium. For more detailed information, readers are encouraged to consult the cited literature.

References

- 1. Clinical pharmacokinetics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenytoin – Pharmacokinetics [sepia2.unil.ch]

- 3. Phenytoin pharmacokinetics following oral administration of phenytoin suspension and fosphenytoin solution to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serum concentrations of phenytoin after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Developmental toxicity and pharmacokinetics of oral and intravenous phenytoin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability of phenytoin following oral administration of phenytoin-lipid conjugates to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement of the oral bioavailability of phenytoin by N-acetylation and absorptive characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medipol.edu.tr [medipol.edu.tr]

- 9. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. touroscholar.touro.edu [touroscholar.touro.edu]

Molecular Docking of Phenytoin with Ion Channel Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals